

Application Note: Analysis of N-Stearoylglycine in Biological Matrices using UHPLC-MS/MS

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Compound of Interest

Compound Name: *N-Stearoylglycine*

Cat. No.: B127689

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Introduction

N-Stearoylglycine is a long-chain N-acylglycine, a class of lipid molecules formed by the conjugation of a fatty acid (stearic acid) with the amino acid glycine.[1] N-acylglycines are endogenous metabolites that play roles in various physiological processes and are considered biomarkers for certain inborn errors of metabolism.[2] Accurate and sensitive quantification of specific N-acylglycines like **N-Stearoylglycine** in biological matrices such as plasma and urine is crucial for clinical research and drug development.

This application note describes a robust and sensitive method for the analysis of **N-Stearoylglycine** using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a straightforward sample preparation procedure and a reversed-phase chromatographic separation, offering high specificity and sensitivity through Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

- **N-Stearoylglycine** analytical standard ($\geq 95.0\%$ purity)[3]
- Stable isotope-labeled internal standard (IS), e.g., N-Heptadecanoylglycine or similar long-chain N-acylglycine-d_x
- LC-MS grade acetonitrile, methanol, isopropanol, and water[4]

- LC-MS grade formic acid and ammonium acetate[5][6]
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 µm PTFE)

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of **N-Stearoylglycine** from plasma or serum samples.

- Thaw plasma samples on ice.
- In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
- Add 10 µL of the internal standard working solution.
- Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
- Reconstitute the dried extract in 100 µL of 80:20 (v/v) methanol/water.
- Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Brain Tissue Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for more complex tissue samples like the brain.[6]

- Weigh approximately 50 mg of frozen brain tissue.

- Homogenize the tissue in 1 mL of a 2:1 (v/v) chloroform:methanol solution.
- Add 10 µL of the internal standard working solution.
- Add 200 µL of water and vortex thoroughly to create a biphasic system.
- Centrifuge at 3,000 x g for 10 minutes to separate the layers.
- Carefully collect the lower organic layer, which contains the lipids.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).
- Filter through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Instrumentation and Conditions

A typical UHPLC-MS/MS system is used for this analysis.[\[4\]](#)

- UHPLC System: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent[\[5\]](#)[\[6\]](#)
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S)[\[6\]](#)
- Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

Table 1: UHPLC and MS/MS Parameters

Parameter	Setting
UHPLC Column	Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5]
Column Temperature	50°C[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate	0.4 mL/min[5]
Injection Volume	5 µL
Gradient Elution	0-1 min (30% B), 1-12 min (30-100% B), 12-15 min (100% B), 15.1-18 min (30% B)
Ionization Mode	ESI Negative
Capillary Voltage	-4.5 kV
Source Temperature	500°C
MRM Transition	N-Stearoylglycine: m/z 340.3 → 74.1 (Quantifier), 340.3 → 283.3 (Qualifier)

| Internal Standard | Analyte-specific transition for the chosen IS |

Data Presentation

The method should be validated according to standard bioanalytical guidelines to ensure reliability. Typical performance characteristics are summarized below.

Table 2: Summary of Typical Quantitative Method Performance

Validation Parameter	Typical Value / Range
Linearity (r^2)	≥ 0.995
Limit of Detection (LOD)	0.5 - 2 ng/mL
Limit of Quantification (LOQ)	2 - 5 ng/mL[6]
Accuracy (% Recovery)	85 - 115%

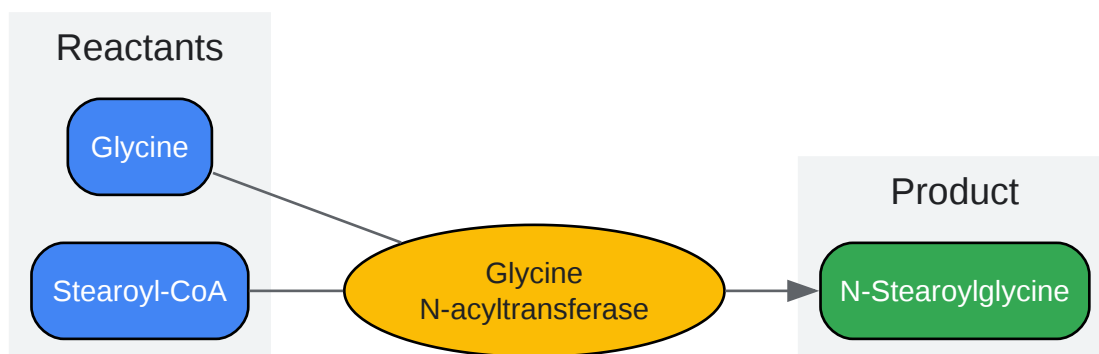
| Precision (% CV) | < 15% |

Visualizations

Biological Context

N-Stearoylglycine is formed endogenously through the enzymatic conjugation of Stearoyl-CoA (an activated form of stearic acid) and the amino acid glycine. This process is a part of the broader N-acylglycine metabolic pathway.[2]

Biological Formation of N-Stearoylglycine



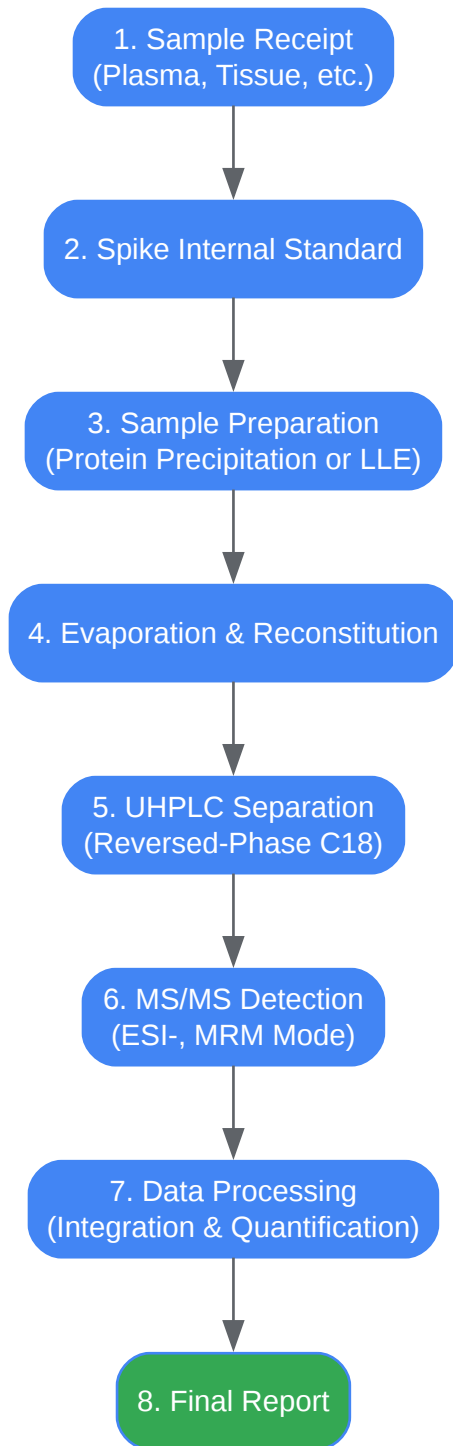
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Caption: Biological formation of **N-Stearoylglycine**.

Analytical Workflow

The analytical process follows a structured workflow from sample receipt to final data analysis, ensuring consistency and accuracy.

Analytical Workflow for N-Stearoylglycine Quantification



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Caption: General workflow for **N-Stearoylglycine** analysis.

Conclusion

The described UHPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of **N-Stearoylglycine** in biological samples. The use of a stable isotope-labeled internal standard and robust sample preparation techniques minimizes matrix effects and ensures high accuracy and precision.[2] This methodology is well-suited for applications in clinical research, metabolomics, and pharmaceutical development where accurate measurement of lipid metabolites is required.

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